[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
[1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-based compound featuring a methanamine group at the 4-position of the triazole ring and a 3,4-difluorophenyl substituent at the 1-position. This scaffold is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective formation of the 1,4-disubstituted triazole core . The fluorine substituents on the phenyl ring enhance lipophilicity and metabolic stability, making such compounds attractive for pharmaceutical applications, particularly as intermediates in drug discovery .
Properties
IUPAC Name |
[1-(3,4-difluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4/c10-8-2-1-7(3-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLBEXRIDHZKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
As for the pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound depend on its chemical structure and physical properties. Factors such as solubility, permeability, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or cofactors. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Biological Activity
The compound [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, which is recognized for its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific triazole derivative, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring substituted with a difluorophenyl group and a methanamine moiety. The presence of the difluorophenyl group enhances lipophilicity and may influence its interaction with biological targets.
Triazole compounds often exert their biological effects by interacting with specific enzymes or receptors. For instance, they may inhibit critical enzymes involved in fungal cell wall synthesis or bacterial metabolism. The unique structural features of this compound likely contribute to its binding affinity and specificity towards these targets.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Triazoles have been shown to possess broad-spectrum antibacterial activity. In vitro tests indicated that derivatives with similar structures to this compound can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL .
- Antifungal Properties : Triazoles are also effective against various fungal pathogens. Compounds structurally related to this compound have shown promising results against Candida species with MIC values comparable to established antifungal drugs .
Anticancer Activity
The anticancer potential of triazole derivatives has been a subject of extensive research:
- Cytotoxicity Studies : Research indicates that certain triazoles can induce apoptosis in cancer cells. For example, compounds similar to this compound demonstrated cytotoxic effects against human breast cancer cell lines with IC50 values as low as 27.3 μM .
Data Table: Biological Activities of Related Triazole Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| 2-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethanol | Antibacterial | S. aureus | 2 µg/mL |
| 2-[1-(3,4-dichlorophenyl)-triazol] | Antifungal | Candida albicans | 16 µg/mL |
| 1-(2-fluorophenyl)-triazole | Anticancer | MCF-7 (breast cancer) | 27.3 μM |
| 4-substituted triazoles | Antimicrobial | E. coli | 8 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study 1 : A study demonstrated that a triazole derivative significantly reduced the viability of MRSA strains in vitro and showed potential for further development as an antimicrobial agent .
- Case Study 2 : Another investigation found that a related compound exhibited strong cytotoxic effects on colon carcinoma cells (HCT116) with an IC50 value of 6.2 μM, suggesting its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The primary structural differences among analogues lie in the substituents on the phenyl ring and the presence of additional functional groups. Key examples include:
Key Observations:
- Fluorine Positioning: The 3,4-difluoro substitution in the target compound maximizes electronic effects (e.g., dipole interactions) compared to 2,3-diF or mono-F/Cl derivatives .
- Chlorine Substitution : The chloro-fluoro analogue (C₉H₈ClFN₄) exhibits a higher molecular weight and altered electronic properties due to chlorine’s polarizability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
